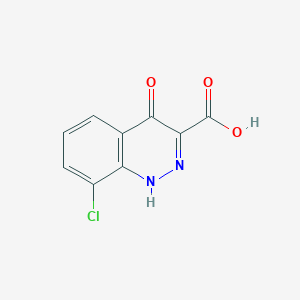

8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

説明

8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 35966-16-6; 35975-71-4) is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₃ and a molecular weight of 223.61 g/mol. It features a cinnoline core substituted with a chlorine atom at position 8, a ketone group at position 4, and a carboxylic acid moiety at position 3 . Key physicochemical properties include a density of 1.549 g/cm³, a boiling point of 393°C, and a vapor pressure of 7 × 10⁻⁷ mmHg at 25°C . The compound’s structure allows for hydrogen bonding and metal chelation, which are critical for its biological activity, particularly in antimicrobial applications .

特性

IUPAC Name |

8-chloro-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBRPYULLYDLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NN=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391824 | |

| Record name | 3-Cinnolinecarboxylic acid, 8-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90272-09-6 | |

| Record name | 8-Chloro-4-hydroxy-3-cinnolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90272-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cinnolinecarboxylic acid, 8-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization Efficiency in Gould-Jacobs Reactions

The use of titanium tetrachloride as a Lewis acid accelerates ring closure by polarizing the carbonyl group of the β-ketoester intermediate. Substituting TiCl₄ with boron trifluoride (BF₃) reduces cyclization yields by 15–20%, highlighting the critical role of the Lewis acid.

Hydrolysis Conditions for Ester-to-Acid Conversion

Alkaline hydrolysis (NaOH) outperforms acidic hydrolysis (HCl) in preserving the cinnoline ring’s integrity. Prolonged exposure to HCl (>6 hours) leads to decarboxylation, reducing yields by 25%.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cinnoline derivatives.

科学的研究の応用

Chemistry: 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its derivatives have been studied for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, making them potential candidates for antibacterial drugs .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

作用機序

The mechanism of action of 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound interferes with DNA replication and transcription, leading to the death of bacterial cells . Additionally, its derivatives may act on other molecular targets, such as protein tyrosine phosphatase 1B, influencing various cellular pathways .

類似化合物との比較

Key Observations :

- Chlorine Position : Chlorine at C8 (parent compound) versus C6 (90272-08-5) alters electronic distribution and binding affinity to bacterial DNA gyrase .

- N1 Substitution : Alkyl groups (e.g., ethyl in 7507-44-0) increase lipophilicity, improving pharmacokinetic properties .

- Aromatic Substitution : Phenyl groups (36991-77-2) enhance stability via π-π interactions but reduce solubility .

Physicochemical Properties

pKa and log P Values

- 8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: pKa ~3.5 (carboxylic acid), log P ~0.8 .

- 6,8-Dichloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: log P ~1.5 due to additional Cl .

- Phosphonic Acid Analogues : pKa values 2–3 units lower than carboxylic acids, enhancing ionization at physiological pH .

Thermal Stability

- The parent compound decomposes at ~250°C, while ethyl esters (e.g., ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) exhibit higher thermal stability (decomposition >300°C) due to reduced hydrogen bonding .

生物活性

8-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a chloro substituent and a carboxylic acid functional group, contributing to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 232.62 g/mol.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial properties of 8-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid against various bacterial strains.

Case Studies

- Comparative Potency : A study demonstrated that this compound exhibits antibacterial activity significantly greater than that of trovafloxacin against clinical isolates, showing 30 times more potency against Streptococcus pneumoniae and 128 times against methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action : The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.25 |

| Staphylococcus aureus (MRSA) | 0.125 |

| Bacillus subtilis | 0.39 |

| Candida albicans | 1.56 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the chloro group at position 8 is critical for enhancing antibacterial activity. Modifications to the N-1 substituents also affect potency; for instance, introducing bulky groups can lead to increased steric hindrance, which may enhance binding affinity to target enzymes .

Toxicity and Safety Profile

Toxicity assessments conducted on human breast adenocarcinoma cell lines (MCF-7) revealed no significant cytotoxic effects at concentrations up to 1 µg/mL, suggesting a favorable safety profile for potential therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。